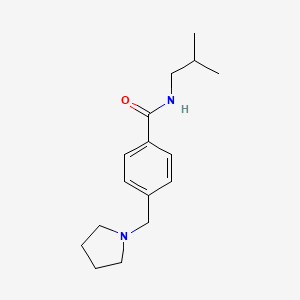
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide
説明
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, also known as IBMP, is a synthetic compound that has been widely studied for its potential effects on the central nervous system. IBMP is a derivative of benzamide and has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward.
作用機序
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide acts as a competitive antagonist at the dopamine D2 receptor, which is involved in the regulation of dopamine release in the brain. By blocking the activity of this receptor, N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide can reduce the effects of dopamine on the brain, which may have therapeutic benefits for certain neurological disorders.
Biochemical and Physiological Effects
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models, including changes in dopamine release and metabolism, as well as alterations in behavior and motor function. These effects may be related to the compound's ability to modulate dopamine receptor activity in the brain.
実験室実験の利点と制限
One advantage of using N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its high affinity for dopamine receptors, which allows for precise modulation of dopamine activity in the brain. However, one limitation is that the compound may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
将来の方向性
There are a number of potential future directions for research on N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, including:
1. Investigating the compound's effects on other neurotransmitter systems, such as serotonin and norepinephrine, to better understand its mechanism of action.
2. Examining the potential therapeutic benefits of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide in animal models of addiction and other neurological disorders.
3. Developing more selective dopamine receptor antagonists based on the structure of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide, which could have improved therapeutic efficacy and reduced off-target effects.
4. Studying the long-term effects of N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide on dopamine receptor function and behavior to better understand its safety profile.
科学的研究の応用
N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide has been used extensively in scientific research to investigate its potential therapeutic effects on various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Studies have shown that N-isobutyl-4-(1-pyrrolidinylmethyl)benzamide can modulate dopamine receptor activity, which may have implications for the treatment of these conditions.
特性
IUPAC Name |
N-(2-methylpropyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(2)11-17-16(19)15-7-5-14(6-8-15)12-18-9-3-4-10-18/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGLIKUOBDSMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B4439068.png)
![N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439085.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439093.png)
![3,4-dimethoxy-N-{3-[2-(4-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4439098.png)

![N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439110.png)
![N,N-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4439112.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4439126.png)
![3-amino-N-(5-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439133.png)
![7-benzyl-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439140.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B4439156.png)

![4-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439168.png)
![3-methyl-N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439176.png)